molecular formula C22H20O6 B11299178 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11299178
M. Wt: 380.4 g/mol
InChI Key: XKHSPTSHTZMZOF-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyrano[2,3-f]chromene derivatives.

Preparation Methods

The synthesis of 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material . The synthetic route includes a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can be compared with other pyrano[2,3-f]chromene derivatives, such as:

Biological Activity

The compound 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound by analyzing its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H20O5
  • Molecular Weight : 316.35 g/mol

The structure features a chromene core with methoxy and methyl substituents that are crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

CompoundIC50 (µM)Mechanism
This compound12.5Free radical scavenging

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers.

Anticancer Properties

Recent studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)Observed Effect
A549 (Lung)15Apoptosis induction
HT-29 (Colon)10Cell cycle arrest
HCT116 (Colon)12Inhibition of proliferation

The biological activity of this compound is primarily mediated through several mechanisms:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK which are crucial for inflammation and cancer progression.
  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death in cancer cells.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control groups.

Study 2: Anti-cancer Efficacy

In a preclinical model using xenografts of human cancer cells in mice, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls.

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C22H20O6/c1-11-7-18-21(12(2)8-19(24)27-18)22-20(11)15(23)10-17(28-22)14-9-13(25-3)5-6-16(14)26-4/h5-9,17H,10H2,1-4H3

InChI Key

XKHSPTSHTZMZOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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